molecular formula C15H20F2N2O3S B6953771 N-[2-(2,4-difluorophenyl)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide

N-[2-(2,4-difluorophenyl)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide

Cat. No.: B6953771
M. Wt: 346.4 g/mol
InChI Key: MBXPPCCMZDLSFR-UHFFFAOYSA-N
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Description

N-[2-(2,4-difluorophenyl)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group, a propyl chain, a methylsulfonyl group, and a pyrrolidine ring

Properties

IUPAC Name

N-[2-(2,4-difluorophenyl)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c1-10(13-4-3-11(16)7-14(13)17)8-18-15(20)19-6-5-12(9-19)23(2,21)22/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXPPCCMZDLSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CCC(C1)S(=O)(=O)C)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-difluorophenyl)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-difluorobenzene as a starting material.

    Attachment of the Propyl Chain: The propyl chain is attached through an alkylation reaction, often using a propyl halide under basic conditions.

    Sulfonylation: The methylsulfonyl group is introduced through a sulfonylation reaction, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-difluorophenyl)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are common in substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the effects of difluorophenyl and sulfonyl groups on biological activity.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,4-difluorophenyl)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding. The pyrrolidine ring provides structural rigidity, which can influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,4-difluorophenyl)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide
  • N-[2-(2,4-difluorophenyl)propyl]-3-methylsulfonylpyrrolidine-1-carboxylate
  • N-[2-(2,4-difluorophenyl)propyl]-3-methylsulfonylpyrrolidine-1-sulfonamide

Uniqueness

N-[2-(2,4-difluorophenyl)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and sulfonyl groups can enhance its stability and reactivity compared to similar compounds.

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